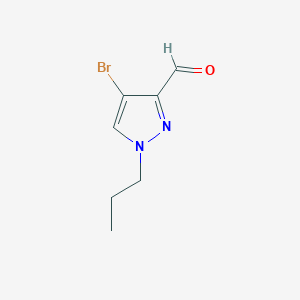

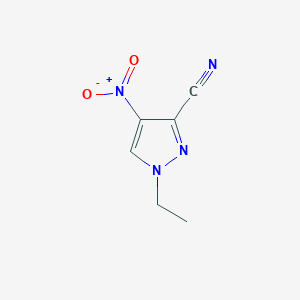

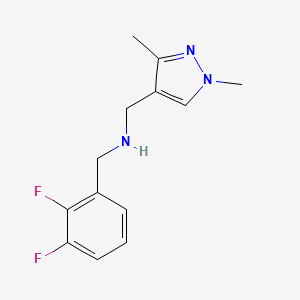

![molecular formula C11H20N4 B3197711 {1-[(1-甲基-1H-吡唑-4-基)甲基]哌啶-3-基}甲胺 CAS No. 1006483-95-9](/img/structure/B3197711.png)

{1-[(1-甲基-1H-吡唑-4-基)甲基]哌啶-3-基}甲胺

描述

“{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” is a chemical compound with the molecular formula C9H16N4 . It is related to other compounds such as 1-(3-Methyl-1H-pyrazol-4-yl)ethanone and 1-(1-Methylpyrazol-4-yl)ethanone .

Synthesis Analysis

The synthesis of “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” and related compounds is a topic of ongoing research . For example, compounds with urea linked alkyl side chains have been reported to show improved activity .Molecular Structure Analysis

The molecular structure of “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” can be determined using various analytical techniques. For example, its molecular weight is 180.25 .科学研究应用

化学抑制剂和细胞色素 P450 同工型

吡唑啉衍生物,包括甲基取代的衍生物,已被确定为细胞色素 P450 同工型的有效抑制剂,这些同工型对于药物代谢和潜在的药物-药物相互作用至关重要。这些化合物的选择性和效力使它们成为药代动力学和药效学研究中的宝贵工具,有助于预测人类肝微粒体中的代谢途径和相互作用 (Khojasteh 等,2011)。

合成和药用观点

甲基连接的吡唑,包括与指定化合物相关的结构,由于其有效的药用支架而表现出广泛的生物活性。这些化合物作为药物化学中的重要先导,突出了在发现新的治疗剂中的合成途径和应用 (Sharma 等,2021)。

神经药理学应用

吡唑啉的衍生物,如所提到的衍生物,已被探索用于治疗神经精神疾病的应用。它们作为多巴胺 D2 受体配体的作用为设计针对精神分裂症、帕金森病、抑郁症和焦虑症等疾病的疗法提供了见解,突出了结构基序对于高受体亲和力和治疗潜力的重要性 (Jůza 等,2022)。

神经退行性疾病治疗

吡唑啉化合物在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面显示出有希望的应用。它们的保护神经特性,包括抑制单胺氧化酶 (MAO) 和乙酰胆碱酯酶 (AChE),为针对这些疾病开发新的治疗策略提供了基础。该综述涵盖了构效关系以及这些化合物在管理神经退行性疾病中的功效 (Ahsan 等,2022)。

杂环化学和药物合成

基于吡唑啉的化合物的多功能性延伸到它们作为杂环化合物合成中的特权支架。这些衍生物在开发新药中发挥着关键作用,突出了它们的化学反应性和在生成多种药理活性分子的应用 (Gomaa 和 Ali,2020)。

未来方向

The future directions for research on “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” and related compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand their safety and hazards .

作用机制

Target of Action

The primary target of this compound is Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms can be transmitted through the bite of sandflies and mosquitoes .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the NAD+ salvage pathway by activating Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of this pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. In vitro antileishmanial and in vivo antimalarial activities of similar compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .

Action Environment

Environmental factors such as the presence of sandflies and mosquitoes, which are vectors for Leishmania and Plasmodium, respectively, can influence the compound’s action, efficacy, and stability . Additionally, the compound’s action can be influenced by the physiological environment of the host organism.

属性

IUPAC Name |

[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-14-7-11(6-13-14)9-15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUQXUUPOSAKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCCC(C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

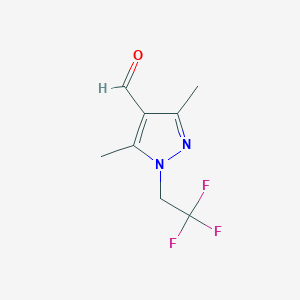

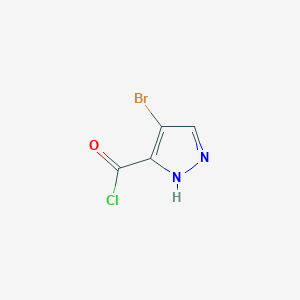

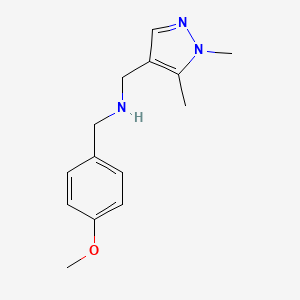

![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)

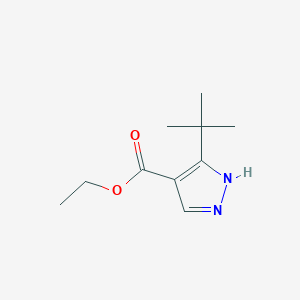

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)

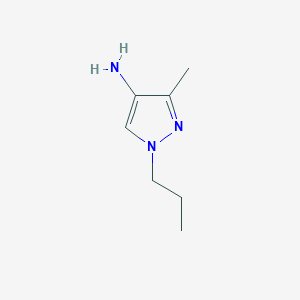

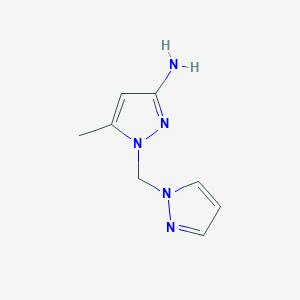

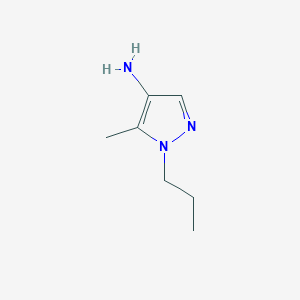

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)